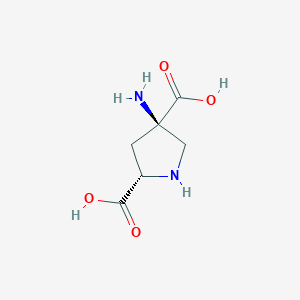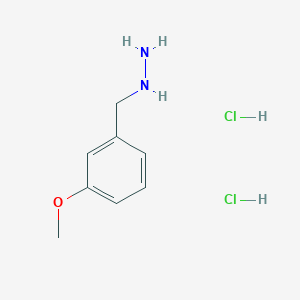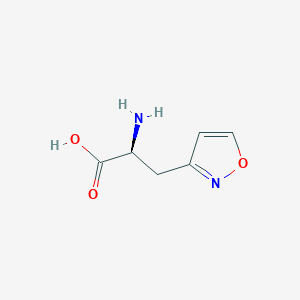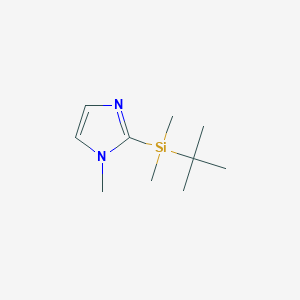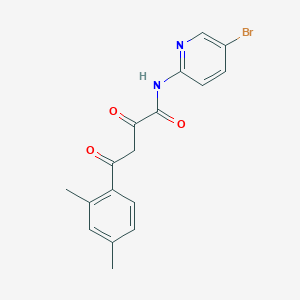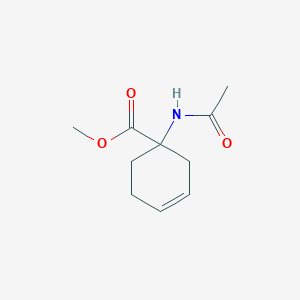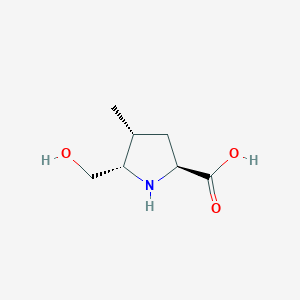
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a chemical compound that belongs to the class of amino acids. This compound is commonly known as L-methionine sulfoximine or MSO. It is a potent inhibitor of glutamine synthetase, an enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been widely used as a tool in scientific research to investigate the role of glutamine synthetase in various biological processes.
Mecanismo De Acción
MSO inhibits glutamine synthetase by binding to the active site of the enzyme and blocking the conversion of glutamate and ammonia to glutamine. This leads to a decrease in the levels of glutamine in the cell, which can have a variety of effects on cellular metabolism and function.
Efectos Bioquímicos Y Fisiológicos
MSO has been shown to have a variety of biochemical and physiological effects. It has been used to study the role of glutamine synthetase in the regulation of glutamate levels in the brain, which is an important neurotransmitter involved in many physiological processes. MSO has also been used to study the role of glutamine synthetase in the regulation of ammonia levels in the liver, which is important for the detoxification of ammonia in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MSO in lab experiments is that it is a potent and specific inhibitor of glutamine synthetase. This allows researchers to selectively inhibit the activity of this enzyme and study its role in various biological processes. However, one of the limitations of using MSO is that it can have off-target effects on other enzymes and metabolic pathways, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for the use of MSO in scientific research. One area of interest is the role of glutamine synthetase in cancer cells, where it has been shown to play a critical role in regulating cellular metabolism and survival. MSO has been used to study the effects of inhibiting glutamine synthetase in cancer cells, and there is potential for the development of MSO-based therapies for cancer treatment.
Another area of interest is the role of glutamine synthetase in neurodegenerative diseases, where it has been implicated in the regulation of glutamate levels in the brain. MSO has been used to study the effects of inhibiting glutamine synthetase in animal models of neurodegenerative diseases, and there is potential for the development of MSO-based therapies for these conditions.
Conclusion:
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid is a potent inhibitor of glutamine synthetase that has been widely used as a tool in scientific research to investigate the role of this enzyme in various biological processes. MSO has many potential applications in the study of cancer, neurodegenerative diseases, and other physiological processes. However, further research is needed to fully understand the effects of MSO on cellular metabolism and function, and to develop MSO-based therapies for the treatment of disease.
Métodos De Síntesis
MSO can be synthesized using several methods, including the reaction of L-methionine with hydrogen peroxide, the reaction of L-methionine with sulfur dioxide and hydrogen peroxide, and the reaction of L-methionine with oxone. The most common method used for the synthesis of MSO is the reaction of L-methionine with hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Aplicaciones Científicas De Investigación
MSO has been widely used as a tool in scientific research to investigate the role of glutamine synthetase in various biological processes. Glutamine synthetase is an enzyme that plays a critical role in the metabolism of glutamine, which is an important amino acid involved in many physiological processes. MSO has been used to study the role of glutamine synthetase in the regulation of glutamine levels in the brain, liver, and other tissues.
Propiedades
Número CAS |
185017-71-4 |
|---|---|
Nombre del producto |
(2S,4R,5S)-4-Methyl-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid |
Fórmula molecular |
C7H13NO3 |
Peso molecular |
159.18 g/mol |
Nombre IUPAC |
(2S,4R,5S)-5-(hydroxymethyl)-4-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-4-2-5(7(10)11)8-6(4)3-9/h4-6,8-9H,2-3H2,1H3,(H,10,11)/t4-,5+,6-/m1/s1 |
Clave InChI |
PKWPTJYOIPALSH-NGJCXOISSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](N[C@@H]1CO)C(=O)O |
SMILES |
CC1CC(NC1CO)C(=O)O |
SMILES canónico |
CC1CC(NC1CO)C(=O)O |
Sinónimos |
L-Proline, 5-(hydroxymethyl)-4-methyl-, (4R,5S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



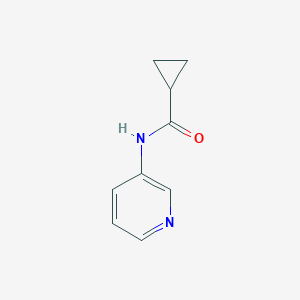
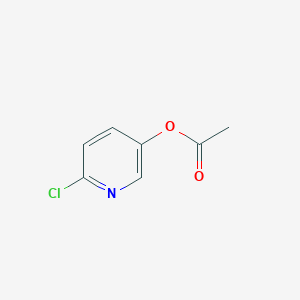




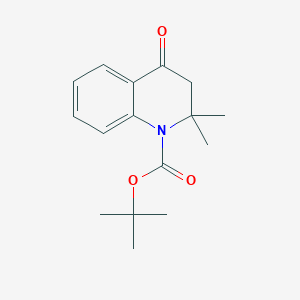
![1,5-Dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B67165.png)
